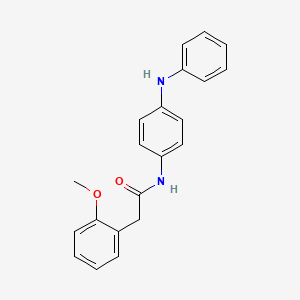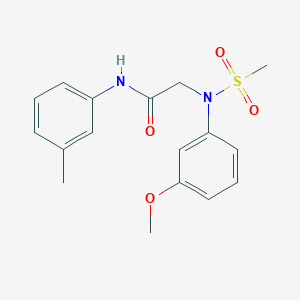![molecular formula C13H16N4O2S B5802561 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties.
Mecanismo De Acción
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been found to activate the immune system and increase the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the activation of macrophages, the inhibition of tumor cell proliferation, and the induction of apoptosis, or programmed cell death. It has also been shown to cause vasodilation and increase vascular permeability, which can lead to increased drug delivery to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its ability to induce tumor necrosis and enhance the effects of chemotherapy and radiation therapy. However, it also has some limitations, such as its relatively short half-life and the need for high doses to achieve anti-tumor effects.
Direcciones Futuras
There are several potential future directions for 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide research, including the investigation of its use in combination therapies with other anti-tumor agents, the development of more potent analogs, and the exploration of its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
This compound is a promising compound that has shown potential for use in the treatment of cancer. Its ability to activate the immune system and inhibit angiogenesis make it an attractive candidate for combination therapies with other anti-tumor agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with 4,5-dimethyl-3-amino-1,2,4-triazole and then with N,N-dimethylformamide dimethyl acetal. The resulting compound can be purified and isolated through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been studied extensively for its anti-tumor properties in preclinical models. It has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effects of chemotherapy and radiation therapy. This compound has also been investigated for its potential use in combination therapies for various types of cancer.
Propiedades
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-15-16-13(17(9)2)20-8-12(18)14-10-6-4-5-7-11(10)19-3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZAPIUZAIINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)



![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)


![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)